Thymocartin

Overview

Description

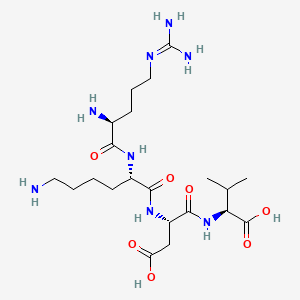

Thymocartin, also known as T4 or RGH-0206, is a synthetic tetrapeptide patented by the Hungarian multinational pharmaceutical and biotechnology company Gedeon Richter Plc. It is a fragment of the naturally occurring thymic factor thymopoietin, specifically the 32-35 amino acid sequence. This compound has shown potential as an immunomodulating agent, affecting both humoral and cellular immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thymocartin is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The amino acids used in the synthesis of this compound are arginine, lysine, aspartic acid, and valine. The synthesis involves the following steps:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is added to the chain.

Repeat: Steps 2 and 3 are repeated until the peptide chain is complete.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, this compound can be produced using large-scale SPPS equipment. The process is automated to ensure consistency and efficiency. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Thymocartin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized, particularly at the methionine residues if present.

Reduction: Disulfide bonds, if any, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives with protecting groups.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of this compound and various analogs with substituted amino acids .

Scientific Research Applications

Thymocartin has a wide range of scientific research applications:

Immunology: This compound is used to study immunodeficiency diseases due to its immunomodulatory properties.

Cancer Research: It has shown potential in cancer research, particularly in enhancing the immune response against tumors.

Drug Development: This compound is used in the development of new immunomodulatory drugs.

Biological Studies: It is used to study the effects of peptides on cellular processes and immune responses.

Mechanism of Action

Thymocartin exerts its effects by modulating the immune system. It affects both humoral and cellular immune responses by increasing the number of splenic T cells and restoring the rejection capacity of thymectomized mice. The molecular targets include T cells, and the pathways involved are related to immune modulation .

Comparison with Similar Compounds

Similar Compounds

Thymopentin (TP5): Another synthetic peptide derived from thymopoietin, used for similar immunomodulatory purposes.

Thymosin Alpha-1: A peptide with immunomodulatory properties, used in the treatment of various diseases.

Thymotrinan (TP3): Another fragment of thymopoietin with similar applications.

Uniqueness

Thymocartin is unique due to its specific amino acid sequence (32-35) and its potent immunomodulatory effects. It has a shorter half-life compared to other similar compounds, which may contribute to its low toxicity .

Biological Activity

Thymocartin, also known as Thymosin Alpha 1 (Tα1), is a peptide derived from the thymus gland, recognized for its immunomodulatory properties. This article provides an in-depth analysis of its biological activities, supported by clinical studies, case reports, and data tables.

Overview of this compound

This compound is a 28-amino acid peptide that plays a crucial role in enhancing immune responses. It has been shown to stimulate T-cell proliferation, enhance dendritic cell function, and modulate cytokine production. Its applications span various medical fields, including oncology and infectious diseases.

This compound exerts its effects through several mechanisms:

- T-cell Activation : It enhances the maturation and proliferation of T-cells, particularly CD4+ and CD8+ T-cells, which are vital for adaptive immunity.

- Cytokine Modulation : this compound influences cytokine gene expression, promoting pro-inflammatory cytokines like IL-2 while suppressing anti-inflammatory cytokines such as IL-4 and IL-10.

- Natural Killer Cell Activation : It stimulates NK cells to target and eliminate virally infected cells.

Cancer Treatment

Numerous studies have demonstrated the efficacy of this compound in cancer therapy. A meta-analysis of 10 randomized controlled trials involving 724 patients with advanced non-small cell lung cancer (NSCLC) showed significant improvements in overall response rate (ORR) and tumor control rate (TCR) when this compound was combined with chemotherapy regimens.

| Study | Treatment Group | Control Group | ORR Improvement | p-value |

|---|---|---|---|---|

| Zhang et al. (2008) | 78% survival | 60% survival | Significant | <0.05 |

| Chen et al. (2009) | 54.1% survival | 35.4% survival | Significant | 0.078 |

Infectious Diseases

This compound has shown promise in treating viral infections, including COVID-19. A study involving 1,388 patients indicated that those receiving this compound had shorter durations of SARS-CoV-2 RNA shedding and reduced hospital stays compared to the control group.

| Parameter | This compound Group | Control Group | p-value |

|---|---|---|---|

| RNA Shedding Duration (days) | 13 | 16 | 0.025 |

| Hospital Stay (days) | 14 | 18 | <0.001 |

Case Studies

Case Study: COVID-19 Treatment

A notable case involved a 51-year-old man suffering from severe COVID-19 symptoms who received this compound injections. Following treatment, his symptoms improved significantly within two weeks, highlighting the peptide's potential as a therapeutic agent in viral infections .

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40N8O7/c1-11(2)16(20(35)36)29-19(34)14(10-15(30)31)28-18(33)13(7-3-4-8-22)27-17(32)12(23)6-5-9-26-21(24)25/h11-14,16H,3-10,22-23H2,1-2H3,(H,27,32)(H,28,33)(H,29,34)(H,30,31)(H,35,36)(H4,24,25,26)/t12-,13-,14-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIXXKVZEXZCLU-YXWQFLTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20234688 | |

| Record name | Thymocartin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85466-18-8 | |

| Record name | Thymocartin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085466188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymocartin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THYMOCARTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0H0SK3AD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.